molecular formula C13H15N3O B2857866 5-(Morpholin-4-yl)isoquinolin-8-amine CAS No. 185559-73-3

5-(Morpholin-4-yl)isoquinolin-8-amine

Cat. No. B2857866
CAS RN: 185559-73-3
M. Wt: 229.283
InChI Key: XVSAZZQMIRKVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Morpholin-4-yl)isoquinolin-8-amine is a compound with the molecular formula C13H15N3O and a molecular weight of 229.283 . It is used for research purposes.


Molecular Structure Analysis

The InChI code for 5-(Morpholin-4-yl)isoquinolin-8-amine is 1S/C13H15N3O/c14-12-1-2-13(16-5-7-17-8-6-16)10-3-4-15-9-11(10)12/h1-4,9H,5-8,14H2 . This code provides a specific description of the compound’s molecular structure.

It has a molecular weight of 229.28 . The storage temperature is room temperature .

Scientific Research Applications

Antitumor Activity

The compound has been studied for its potential antitumor activity . In a series of 5-(2-furyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-amines, the replacement of the piperidine group with 4-methylpiperidine led to a very active compound . This suggests that the compound could be used in the development of new antitumor drugs.

Docking Analysis

The compound has been used in docking analysis . This is a method which predicts the orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using, for example, scoring functions.

Synthesis of New Heterocyclic Compounds

The compound has been used in the synthesis of new heterocyclic compounds . These compounds have a wide range of applications in medicinal chemistry, making this a significant area of research.

Electrochemical Reactions

The compound has been used in electrochemical reactions . An electrochemical reaction between quinoline N-oxides and morpholine was developed by using Cu(OAc)2 as a catalyst, generating products of 4-aminoquinoline N-oxides in CH2Cl2 or 2-aminoquinoline N-oxides in CH3CN in good yields . This suggests that the compound could be used in the development of new electrochemical processes.

C–H/N–H Cross-Coupling

The compound has been used in C–H/N–H cross-coupling . This is a simple and easy-to-perform method for introducing a morpholine substituent, important in medicinal chemistry and other fields .

Medicinal Chemistry

Morpholine is considered a favored scaffold for medicinal chemistry . Synthetic and natural molecules bearing a morpholine substituent have multiple biological activities, as well as improved pharmacokinetic and metabolic profiles . This makes “5-(Morpholin-4-yl)isoquinolin-8-amine” a promising compound for further research in medicinal chemistry.

Dyes Industry

Isoquinoline derivatives and isoquinolinium salts, which “5-(Morpholin-4-yl)isoquinolin-8-amine” could potentially be used to synthesize, have applications in the dyes industry . This suggests that the compound could be used in the development of new dyes.

Biochemistry

Given the wide range of applications in medicinal chemistry and the potential for use in the synthesis of new heterocyclic compounds, “5-(Morpholin-4-yl)isoquinolin-8-amine” could also have significant applications in biochemistry .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

5-morpholin-4-ylisoquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-12-1-2-13(16-5-7-17-8-6-16)10-3-4-15-9-11(10)12/h1-4,9H,5-8,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSAZZQMIRKVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C=CN=CC3=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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